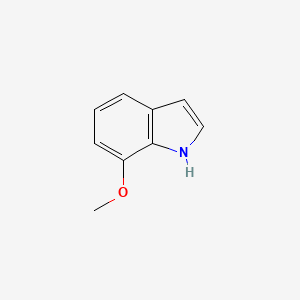

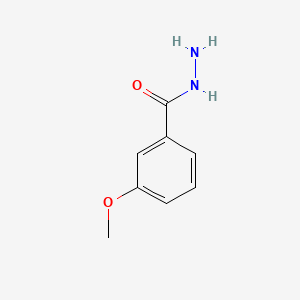

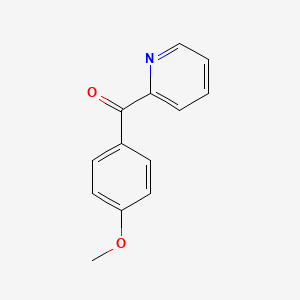

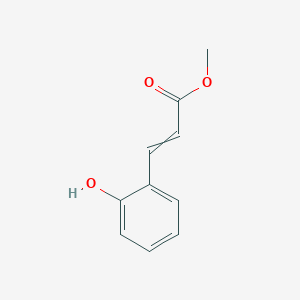

Methyl 3-(2-hydroxyphenyl)prop-2-enoate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds and Derivatives

- Methyl 3-(2-hydroxyphenyl)prop-2-enoate is utilized in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids. This process involves treatment with concentrated HBr solution, followed by transformations into N-substituted derivatives, which are then hydrolyzed and lactamized to afford β-lactams containing exocyclic alkylidene and methylidene groups (Buchholz & Hoffmann, 1991).

Preparation of Heterocyclic Systems

- It is used in preparing methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates, leading to the synthesis of various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure and Spectral Analysis

- The compound is key in synthesizing novel derivatives for molecular structure analysis, spectral study, and DFT computational approaches, providing insights into antimicrobial activity and molecular docking simulations (Murugavel, Velan, Kannan, & Bakthadoss, 2017).

Nonlinear Optical (NLO) Material Research

- It is significant in the vibrational spectral studies of organic non-linear optic crystals. These studies involve quantum computations to understand the equilibrium geometry, vibrational wavenumbers, intensities, and hyperpolarizability, contributing to the advancement of NLO materials (Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).

Exploration of Non-Hydrogen Bonding Interactions

- Research on this compound has provided insights into rare non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions, in the crystal packing of related enoates. This is crucial for understanding the structural aspects of molecular compounds (Zhang, Wu, & Zhang, 2011).

Antimicrobial Activity and Penicillin-Binding Protein Inhibition

- Studies include synthesis and characterization of derivatives for investigating their potential as antimicrobial agents and inhibitors of penicillin-binding proteins. These studies encompass structural, vibrational spectroscopic, and computational approaches (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Laser Dye Research in Organic Polymers

- The compound is investigated for its role in the photophysical characterization of laser dyes in silicon-containing organic copolymers, aiding in the development of materials with high photo-stability and attractive laser media properties (Tyagi, Agua, Penzkofer, García, Sastre, Costela, & García‐Moreno, 2007).

Investigation of Sphagnum Acid Thermochemolysis in Peatlands

- Research includes studying the effect of redox conditions on sphagnum acid thermochemolysis product distributions in peatlands, providing insights into environmental and ecological processes (Swain & Abbott, 2013).

Analysis of Structural Instability and Derivative Formation

- It is also important in the study of umbelliferone instability, where its transformation to various derivatives during extraction processes is analyzed. This research is relevant for food producers and consumers, highlighting the transformation of compounds during processing (Dawidowicz, Bernacik, & Typek, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXREWKKROWOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943139 | |

| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

CAS RN |

20883-98-1 | |

| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020883981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.